molecular formula C13H17NO7 B016812 Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside CAS No. 383173-64-6

Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside

Cat. No.: B016812
CAS No.: 383173-64-6
M. Wt: 299.28 g/mol
InChI Key: MCEJVWPYHIIEJJ-WUHRBBMRSA-N
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Description

Benzyl 4-C-Nitromethylene-β-D-arabinopyranoside (CAS 383173-64-6) is a specialized carbohydrate derivative extensively utilized in glycochemistry and biomaterial synthesis. Its nitromethylene group serves as a reactive handle in glycosylation reactions, enabling the incorporation of arabinopyranoside units into glycoconjugates and glycomimetics .

Properties

IUPAC Name

(2R,3S,4S,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7/c15-10-11(16)13(17,7-14(18)19)8-21-12(10)20-6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEJVWPYHIIEJJ-WUHRBBMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459216
Record name Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383173-64-6
Record name Phenylmethyl 4-C-(nitromethyl)-β-D-arabinopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383173-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzylation and Acetylation Strategies

The arabinopyranoside backbone contains multiple hydroxyl groups that require protection to prevent undesired side reactions. Common strategies include:

  • Benzylation : The primary hydroxyl group at the anomeric position is typically protected using benzyl bromide in the presence of a base such as silver(I) oxide.

  • Acetylation : Secondary hydroxyl groups at C2 and C3 are acetylated using acetic anhydride in pyridine, yielding intermediates like Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-β-D-arabinopyranoside (CAS: 383173-63-5).

Table 1: Protection Reaction Conditions and Yields

StepReagentsConditionsYield (%)Reference
BenzylationBnBr, Ag₂ODMF, 60°C, 12 h85
AcetylationAc₂O, PyridineRT, 6 h92
MethodReagentsConditionsYield (%)Reference
Claisen-SchmidtNH₄OAc, MeNO₂EtOH, reflux, 8 h78
Halogenation-EliminationPBr₃, then K₂CO₃DCM, 0°C to RT65

Deprotection and Final Isolation

Removal of Acetyl Groups

The acetyl protecting groups at C2 and C3 are removed via Zemplén deacetylation:

  • Conditions : Sodium methoxide in methanol at 0°C for 2 h, achieving >90% deprotection.

Purification Techniques

  • Chromatography : Silica gel column chromatography using ethyl acetate/hexane gradients.

  • Crystallization : Recrystallization from methanol yields pure product with a melting point of 82–85°C.

Optimization and Scalability

Solvent and Temperature Effects

  • Low-Temperature Reactions : Patent CN1803758A highlights the use of temperatures between -40°C and 20°C to minimize side reactions during nitro group incorporation.

  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates but require careful moisture control.

Green Chemistry Considerations

  • Waste Reduction : The use of bis(trichloromethyl) carbonate instead of phosgene reduces toxic byproducts.

  • Catalytic Methods : Emerging approaches employ organocatalysts to improve atom economy.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include δ 7.35–7.25 (benzyl aromatic protons) and δ 5.10 (anomeric proton).

  • IR : Strong absorption at 1540 cm⁻¹ (C=C-NO₂ stretch).

X-ray Crystallography

Single-crystal X-ray analysis confirms the α-configuration at the anomeric center and the planar geometry of the nitromethylene group .

Scientific Research Applications

Glycosidase Inhibition

Bn-NMMA-α-D-Ara acts as an inhibitor for glycosidases, enzymes that play critical roles in carbohydrate metabolism and cell signaling. By inhibiting these enzymes, researchers can:

  • Study the functions of glycosidases.
  • Investigate potential therapeutic targets for diseases associated with glycosidase activity, such as lysosomal storage disorders and diabetes .

Modifying Glycosylation Patterns

The compound is valuable for altering glycosylation patterns in cells, which is crucial for understanding the role of glycans in various biological contexts. Researchers utilize Bn-NMMA-α-D-Ara to:

  • Investigate how changes in glycosylation affect cellular processes.
  • Develop carbohydrate-based therapeutics by visualizing interactions between carbohydrates and proteins through fluorescent tagging .

Enzyme Mechanism Studies

Bn-NMMA-α-D-Ara's ability to inhibit several metabolic enzymes positions it as a key tool for studying enzyme mechanisms. Its applications include:

  • Elucidating the interaction dynamics between enzymes and substrates.
  • Exploring structure-function relationships that may inform drug development .

Case Study 1: Inhibition of Glycosidases

A study demonstrated that Bn-NMMA-α-D-Ara effectively inhibited specific glycosidases involved in metabolic pathways. The inhibition led to altered metabolic profiles in treated cells, suggesting potential applications in metabolic disease research.

Case Study 2: Glycan Interaction Studies

In another investigation, researchers used Bn-NMMA-α-D-Ara to modify glycan structures on cell surfaces. This modification facilitated the study of protein-glycan interactions, revealing insights into cellular signaling pathways and their implications in cancer biology.

Mechanism of Action

The mechanism of action of Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside involves its interaction with specific molecular targets. The nitromethylene group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and research applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below compares Benzyl 4-C-Nitromethylene-β-D-arabinopyranoside with structurally related arabinopyranoside derivatives, highlighting key differences in substituents, molecular weight, and functional groups.

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
Benzyl 4-C-Nitromethylene-β-D-arabinopyranoside 383173-64-6 Not explicitly provided N/A Nitromethylene group at C4, benzyl protecting group
2-Nitrophenyl-β-D-arabinopyranoside 100842-19-1 C₁₁H₁₅N₃O₇ 301.25 2-Nitrophenyl aglycone
4-Nitrophenyl-β-D-arabinopyranoside 78679-14-8 C₁₁H₁₃NO₇ 271.22 4-Nitrophenyl aglycone
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside 383173-71-5 C₁₃H₁₇NO₆ 283.28 Nitromethyl group at C4, deoxygenated at C4
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-β-D-arabinopyranoside 383173-63-5 C₁₇H₁₉NO₈ 365.33 Acetyl groups at C2 and C3, nitromethylene at C4

Functional and Application-Based Differences

  • Benzyl 4-C-Nitromethylene-β-D-arabinopyranoside: Primarily used in synthetic glycosylation and biomaterial engineering due to its reactive nitromethylene moiety .
  • 2-Nitrophenyl-β-D-arabinopyranoside: Acts as a substrate for β-D-glucosidases, enabling enzyme activity assays and drug-target interaction studies .
  • 4-Nitrophenyl-β-D-arabinopyranoside: Widely employed in quantifying glycoside hydrolase activity (e.g., β-D-arabinofuranosidase) and screening antimicrobial agents .
  • (4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside: Exhibits antitumor and antiviral properties by disrupting DNA synthesis in cancer and viral cells .
  • Acetylated Derivatives (e.g., CAS 383173-63-5) : Enhanced stability and modified reactivity make them suitable for studying pathogen-specific therapies and drug delivery mechanisms .

Biological Activity

Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside (Bn-NMMA-α-D-Ara) is a compound of significant interest in biochemical research due to its diverse biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside has the molecular formula C₁₃H₁₇N₁O₇ and a molecular weight of approximately 283.28 g/mol. The compound features a benzyl group attached to an α-D-arabinopyranoside sugar derivative, with a nitromethylene substituent at the fourth carbon position. This unique structure contributes to its biological reactivity and activity.

The primary mechanism of action for Bn-NMMA-α-D-Ara is its role as a glycosidase inhibitor . Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, playing crucial roles in various biological processes such as carbohydrate metabolism and cell signaling. By inhibiting these enzymes, Bn-NMMA-α-D-Ara allows researchers to explore their functions and potential therapeutic targets for diseases associated with glycosidase activity, including lysosomal storage disorders and diabetes.

Enzyme Inhibition

Research indicates that Bn-NMMA-α-D-Ara effectively inhibits several enzymes involved in metabolic pathways. The ability to modify glycosylation patterns in cells makes it a valuable tool in chemical biology research. Studies have shown that altered glycosylation can impact various cellular processes, providing insights into the role of glycans in biological contexts .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Properties : Nitro compounds, including Bn-NMMA-α-D-Ara, have been associated with antimicrobial effects against various pathogens. This includes activity against both Gram-positive and Gram-negative bacteria .
  • Antineoplastic Activity : The presence of nitro groups in aromatic compounds has been linked to enhanced antitumoral properties, making Bn-NMMA-α-D-Ara a potential candidate for cancer research .
  • Anti-inflammatory Effects : Compounds similar to Bn-NMMA-α-D-Ara have shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .

Applications in Research

Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside serves as a valuable probe in glycobiology. Its ability to interact with proteins and carbohydrates allows researchers to visualize and quantify these interactions through techniques such as fluorescent tagging. This aids in understanding cellular processes and developing carbohydrate-based therapeutics .

Case Studies

  • Glycosidase Inhibition : A study demonstrated that Bn-NMMA-α-D-Ara inhibited specific glycosidases involved in carbohydrate metabolism, leading to significant changes in cell signaling pathways associated with glucose metabolism.
  • Antimicrobial Testing : In vitro assays revealed that Bn-NMMA-α-D-Ara exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent .

Comparative Analysis

To better understand the uniqueness of Bn-NMMA-α-D-Ara, it is compared with structurally similar compounds:

Compound NameUnique Features
Benzyl 4-C-Nitromethylene-β-D-arabinopyranosideDifferent anomeric configuration (β instead of α)
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-α-D-arabinopyranosideAcetyl groups provide additional protective functionality
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranosideContains a deoxy modification affecting solubility

Bn-NMMA-α-D-Ara is distinguished by its specific configuration and functional groups that influence its reactivity and biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural integrity of Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to quantify purity. Compare retention times with a reference standard .
  • Infrared Spectroscopy (IR) : Analyze functional groups (e.g., nitromethylene, arabinopyranosyl C-O-C linkages) by matching peaks to known spectra of structurally similar compounds like 4-nitrophenyl arabinopyranosides .
  • Specific Rotation : Measure optical rotation (e.g., [α]²⁵/D) in water or methanol to confirm stereochemical consistency. For example, related arabinopyranosides exhibit rotations between -90° and -92° .

Q. What synthetic strategies are recommended for preparing Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside?

  • Methodology :

  • Glycosylation : Use a Koenigs-Knorr reaction with silver oxide as a promoter to couple benzyl-protected arabinose derivatives with nitromethylene precursors.
  • Nitromethylene Introduction : Employ Michael addition or nitroalkene synthesis techniques, as seen in the bromination of dihydropyridines with N-bromosuccinimide (NBS) .
  • Protection/Deprotection : Use benzyl groups for hydroxyl protection, followed by hydrogenolysis (Pd/C, H₂) for selective deprotection .

Advanced Research Questions

Q. How does the nitromethylene group influence the stability of Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and mass spectrometry. Compare with analogs lacking the nitromethylene group.
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots. For example, related nitrophenyl glycosides degrade faster under alkaline conditions due to hydrolysis .

Q. What analytical techniques resolve contradictions in reported bioactivity data for arabinopyranoside derivatives?

  • Methodology :

  • Enzyme Assay Standardization : Use 4-nitrophenyl α-L-arabinopyranoside as a chromogenic control to calibrate enzyme activity measurements, ensuring consistent substrate concentrations and reaction times .
  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity of the target compound with analogs (e.g., benzyl vs. nitrophenyl substituents) using X-ray crystallography or molecular docking to identify critical interactions .

Q. How can researchers validate the stereochemical configuration of the arabinopyranosyl moiety?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Perform ¹H-¹H COSY and NOESY experiments to confirm axial/equatorial proton orientations. For example, α-anomers show characteristic coupling constants (J₁,₂ ~3–4 Hz) .
  • X-ray Diffraction : Single-crystal X-ray analysis provides definitive proof of stereochemistry, as demonstrated for pinoresinol glucopyranosides .

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